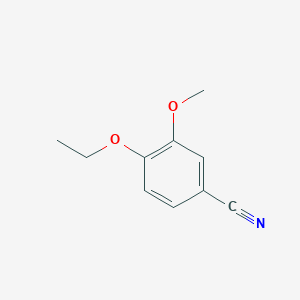

4-Ethoxy-3-methoxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Hydroxy-3-methoxybenzonitrile” is a compound that has a molecular weight of 149.15 . It appears as a beige crystalline powder . It’s used in the synthesis of 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane .

Synthesis Analysis

The synthesis of “4-Hydroxy-3-methoxybenzonitrile” involves treatment with sodium perborate, which yields 4-hydroxy-3-methoxybenzamide .Molecular Structure Analysis

The molecular formula of “4-Hydroxy-3-methoxybenzonitrile” is HOC6H3(OCH3)CN . The SMILES string representation is COc1cc(ccc1O)C#N .Physical And Chemical Properties Analysis

“4-Hydroxy-3-methoxybenzonitrile” is a solid at 20 degrees Celsius . It has a melting point of 70.0 to 74.0 °C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediate

“4-Ethoxy-3-methoxybenzonitrile” can be used as an organic synthesis intermediate . It plays a crucial role in the laboratory research and development process and chemical production process .

Pharmaceutical Intermediate

This compound also serves as a pharmaceutical intermediate . It is used in the development and production of various pharmaceutical products .

Synthesis of 1,5-bis (4-cyano-2-methoxyphenoxy)-3-oxapentane

“4-Ethoxy-3-methoxybenzonitrile” is used in the synthesis of 1,5-bis (4-cyano-2-methoxyphenoxy)-3-oxapentane. This showcases its importance in the creation of complex organic compounds.

Hydrogen-Bonded Complexes Study

Studies have examined the hydrogen-bonded complexes between 4-methoxybenzonitrile and various OH proton donors. Infrared absorption spectra, phosphorescence, and NMR spectra were utilized to investigate these complexes in solution, offering insights into the interaction mechanisms and electronic state mixing of the nitrile.

Vibrational and Electronic Spectra Analysis

The infrared and Raman spectra of 4-methoxybenzonitrile have been recorded to propose the assignment of fundamental frequencies to various modes of vibration. The study also includes the analysis of ultraviolet absorption spectra, offering an understanding of the electronic transitions and red shifts observed in these compounds.

DFT Studies for Solar Cell Application

Density Functional Theory was applied to study the electronic structures of 4-methoxybenzonitrile as an organic dye sensitizer for dye-sensitized solar cells. The study provides insights into the electron transfer processes and the role of the nitro group in the geometries, electronic structures, and spectral properties of this compound.

Solid Acid-Catalyzed Dehydration/Beckmann Rearrangement

The paper discusses the application of solid acid catalysts in the dehydration/Beckmann rearrangement of aldoximes like 4-methoxybenzaldoxime. The process results in the formation of both the Beckmann rearrangement product and dehydration product, showcasing the potential for high atom efficiency green processes.

Tele Nucleophilic Aromatic Substitutions in Synthesis

This research presents a novel synthesis approach for the 1,4-Benzothiazine-3(4H)-one ring system, utilizing 4-methoxybenzonitrile. This highlights the versatility of “4-Ethoxy-3-methoxybenzonitrile” in various synthetic applications.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-ethoxy-3-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQBGXAHUGQQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2834783.png)

![5-(2-Ethoxyethylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834784.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2834787.png)

![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2834788.png)

![2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2834796.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2834802.png)